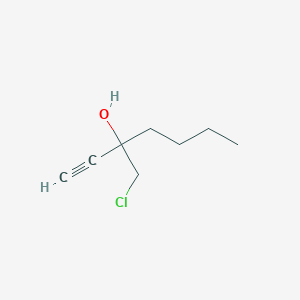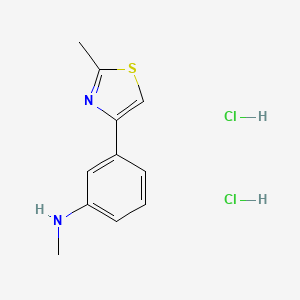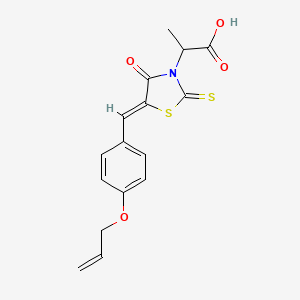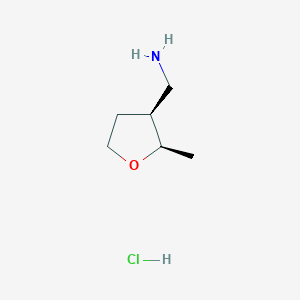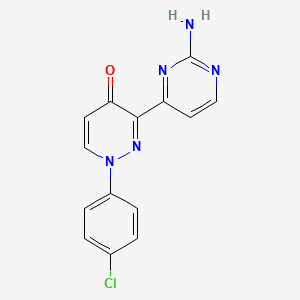
3-(2-Aminopyrimidin-4-yl)-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Aminopyrimidin-4-yl)-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one, also known as 4-Chloro-1,4-dihydropyridazin-3(2H)-one, is an organic compound derived from the pyridazinone family. It is a yellowish-orange crystalline solid that is soluble in water and ethanol. 4-Chloro-1,4-dihydropyridazin-3(2H)-one has been studied extensively in the laboratory due to its potential applications in scientific research. This compound has been found to have several biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Applications De Recherche Scientifique
Chemical Interactions and Crystal Structures
Research into compounds structurally related to 3-(2-Aminopyrimidin-4-yl)-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one has shown that pyrimidine derivatives exhibit significant biological importance due to their occurrence as components of nucleic acids. For instance, studies have highlighted how protonated pyrimidine rings can form hydrogen bonds with sulfonate groups, mimicking carboxylate anion associations. This interaction is crucial in understanding the binding mechanisms of such compounds at the molecular level, revealing potential for targeted drug design and synthesis of biologically active compounds (Balasubramani, Muthiah, & Lynch, 2007).
Antioxidant and Antitumor Activities
A significant area of application for pyrimidine derivatives includes their evaluation for antioxidant and antitumor activities. For example, the synthesis and characterization of certain pyrimidine derivatives have demonstrated their potential in exhibiting both antioxidant and antitumor properties. This insight is pivotal for the development of new therapeutic agents, highlighting the compound's utility in medical research focused on cancer treatment and prevention of oxidative stress-related diseases (El-Moneim, El‐Deen, & El-Fattah, 2011).
Synthesis and Biological Activity
Further research into compounds related to this compound has explored their synthesis and the subsequent evaluation of biological activities. This includes antimicrobial, antifungal, and antiproliferative activities against various cancer cell lines. Such studies are fundamental in drug discovery processes, offering a basis for the development of novel drugs that target specific diseases with high precision and efficacy (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).
Molecular Docking and Computational Studies
Computational studies and molecular docking have also been applied to derivatives of this compound, providing insights into their potential as antihypertensive agents by acting as agonists to specific receptors. These studies are crucial for understanding the interaction between the compounds and biological targets, aiding in the optimization of drug design and development processes for better therapeutic outcomes (Aayisha, Devi, Janani, Muthu, Raja, & Sevvanthi, 2019).
Propriétés
IUPAC Name |
3-(2-aminopyrimidin-4-yl)-1-(4-chlorophenyl)pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O/c15-9-1-3-10(4-2-9)20-8-6-12(21)13(19-20)11-5-7-17-14(16)18-11/h1-8H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVBBUPFLIWRBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=O)C(=N2)C3=NC(=NC=C3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701327965 |
Source


|
| Record name | 3-(2-aminopyrimidin-4-yl)-1-(4-chlorophenyl)pyridazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701327965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26728392 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
690211-52-0 |
Source


|
| Record name | 3-(2-aminopyrimidin-4-yl)-1-(4-chlorophenyl)pyridazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701327965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

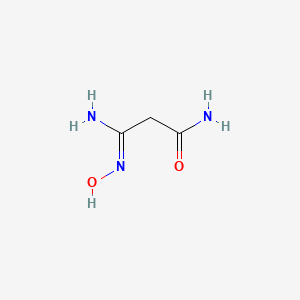
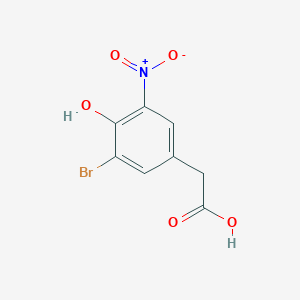
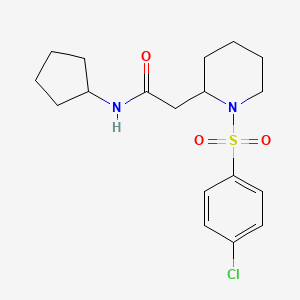
![6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2700813.png)
![3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2700815.png)
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxypropyl)oxalamide](/img/structure/B2700817.png)
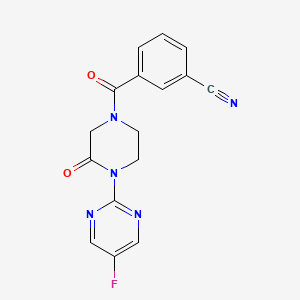
![(1S,2R,4R,5S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B2700819.png)

![2-[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2700825.png)
